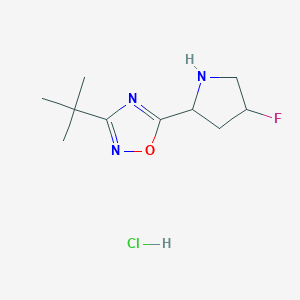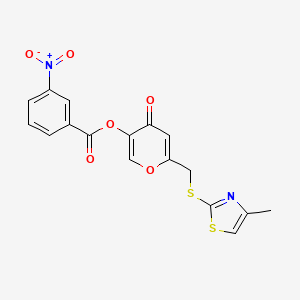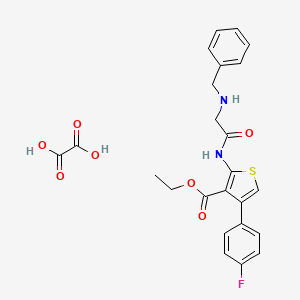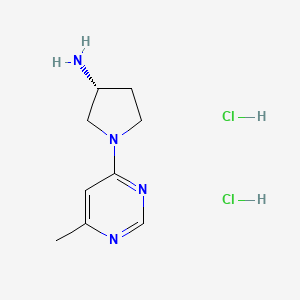![molecular formula C21H17F2N5O3S B2411716 N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894032-00-9](/img/structure/B2411716.png)
N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their broad range of biological activities, such as antimalarial, antiurease, antiviral, anticonvulsant, antioxidant, and antifungal . Thiazoles, on the other hand, are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom .
Synthesis Analysis
The synthesis of 1,2,4-triazoles and thiazoles involves various chemical reactions, and the specific method would depend on the substituents present in the desired compound . Unfortunately, without specific information on the synthesis of “N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide”, it’s difficult to provide a detailed analysis.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles and thiazoles is characterized by a five-membered ring containing multiple heteroatoms . The presence of these heteroatoms can significantly influence the compound’s chemical properties and biological activity.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles and thiazoles depend on their specific structure . Unfortunately, without specific information on “this compound”, it’s difficult to provide a detailed analysis of its properties.
Applications De Recherche Scientifique
Cyclocondensation Reactions
- The compound has been studied for its role in cyclocondensation reactions, particularly involving thiazole and triazole derivatives. Such reactions are significant in heterocyclic chemistry and have implications for synthesizing various bioactive compounds (Liu, Shih, & Hu, 1987).
Antiproliferative Activity
- Derivatives of the compound have shown potential in antiproliferative activities, which are important in cancer research. This includes studies where certain derivatives exhibited promising activity against cancer cells (Narayana, Raj, & Sarojini, 2010).
Synthesis and Properties
- Research has focused on the synthesis and properties of these compounds, highlighting their strategic role in modern medicine and pharmacy due to their chemical modification capabilities and pharmacological potential (Fedotov, Hotsulia, & Panasenko, 2022).
Antimicrobial Evaluation
- The compound and its derivatives have been synthesized and evaluated for antimicrobial activities. This research is crucial in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Anticonvulsant Activity
- Some studies have explored the anticonvulsant activities of derivatives of this compound, offering insights into potential new treatments for seizure disorders (Vijaya Raj & Narayana, 2006).
Oxidative Stress Research
- There has been investigation into the protective effects of related compounds on ethanol-induced oxidative stress in biological systems (Aktay, Tozkoparan, & Ertan, 2005).
EGFR Inhibitors in Cancer Treatment
- Detailed studies have been conducted on the properties and potential anti-cancer properties of derivatives of this compound, particularly as EGFR inhibitors (Karayel, 2021).
Anti-inflammatory and Gastric Ulceration Potential
- Research into the anti-inflammatory activity and gastric ulceration potential of these compounds provides insights into their therapeutic applications (Berk, Aktay, Yeşilada, & Ertan, 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O3S/c1-31-15-5-2-12(3-6-15)18-26-21-28(27-18)14(11-32-21)8-9-24-19(29)20(30)25-17-7-4-13(22)10-16(17)23/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMNBYIQKUGQRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Dimethylamino)phenyl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2411633.png)

![N-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2411636.png)
![[3-Amino-4-(benzenesulfonyl)-5-(2,5-dimethoxyanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2411638.png)




![3-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2411646.png)
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2411650.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2411652.png)


![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2411655.png)